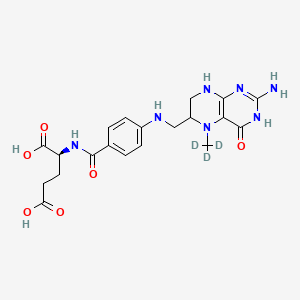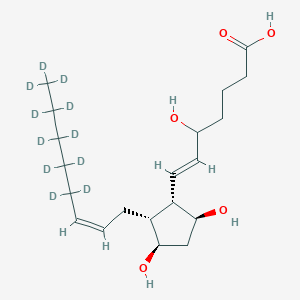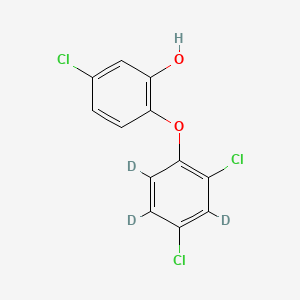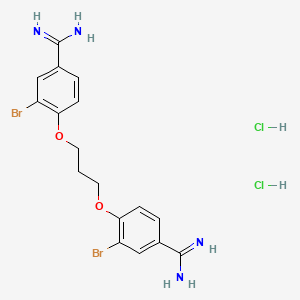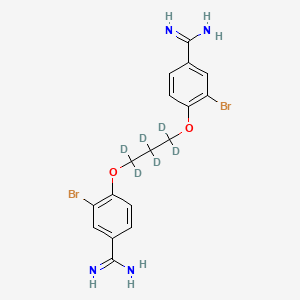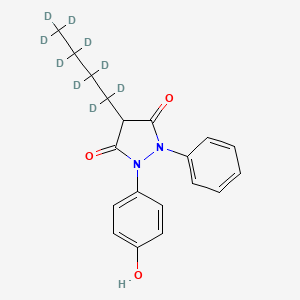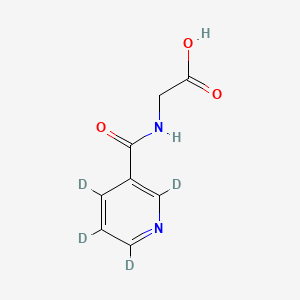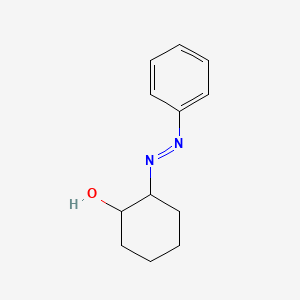
D,L-Tryptophan-13C2,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D,L-Tryptophan-13C2,15N: is an isotopically labeled compound, specifically a form of tryptophan where two carbon atoms and one nitrogen atom are replaced with their respective isotopes, carbon-13 and nitrogen-15. This compound is an indole acetic acid labeled metabolite and serves as a precursor to important neurotransmitters such as serotonin and melatonin .
准备方法
Synthetic Routes and Reaction Conditions: The preparation of D,L-Tryptophan-13C2,15N involves the incorporation of carbon-13 and nitrogen-15 isotopes into the tryptophan molecule. This can be achieved through the use of isotopically labeled precursors in the synthesis process. For example, plants can be grown in an atmosphere enriched with carbon-13 dioxide and watered with nitrogen-15 containing salts to produce isotopically labeled tryptophan .
Industrial Production Methods: Industrial production of this compound typically involves the use of closed growth chambers and hydroponic nutrient supply systems to ensure a high degree of isotopic enrichment. The process involves continuous substrate supply during plant growth and cultivation, ensuring uniform distribution of the isotopes .
化学反应分析
Types of Reactions: D,L-Tryptophan-13C2,15N undergoes various chemical reactions, including:
Oxidation: This reaction can convert tryptophan into compounds such as kynurenine.
Reduction: This reaction can lead to the formation of tryptamine.
Substitution: This reaction can involve the replacement of functional groups on the tryptophan molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products:
Oxidation: Kynurenine and other related compounds.
Reduction: Tryptamine and related amines.
Substitution: Various substituted tryptophan derivatives.
科学研究应用
D,L-Tryptophan-13C2,15N has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies to track the incorporation and transformation of tryptophan in biochemical pathways.
Biology: Utilized in studies of protein synthesis and degradation, as well as in the investigation of tryptophan metabolism.
Medicine: Employed in research on neurotransmitter synthesis, particularly serotonin and melatonin, and their roles in various physiological processes.
Industry: Used in the production of isotopically labeled compounds for pharmaceutical research and development
作用机制
The mechanism of action of D,L-Tryptophan-13C2,15N involves its conversion into serotonin and melatonin, which are crucial neurotransmitters. The compound is first hydroxylated to form 5-hydroxytryptophan, which is then decarboxylated to produce serotonin. Serotonin can be further acetylated and methylated to form melatonin. These neurotransmitters play vital roles in regulating mood, sleep, and other physiological functions .
相似化合物的比较
L-Tryptophan: The naturally occurring form of tryptophan, which is not isotopically labeled.
D-Tryptophan: The D-enantiomer of tryptophan, which has different biological activity compared to the L-enantiomer.
L-Tryptophan-13C11,15N2: Another isotopically labeled form of tryptophan with a higher degree of labeling.
Uniqueness: D,L-Tryptophan-13C2,15N is unique due to its specific isotopic labeling, which allows for precise tracking and analysis in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed pathways and transformations of tryptophan is essential .
属性
IUPAC Name |
2-(15N)azanyl-3-(1H-indol-3-yl)(2,3-13C2)propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/i5+1,9+1,12+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-NCZFIEHRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)[13CH2][13CH](C(=O)O)[15NH2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[Bis(trideuteriomethyl)amino]-1-(4-bromophenyl)propan-1-one;hydrochloride](/img/structure/B564707.png)
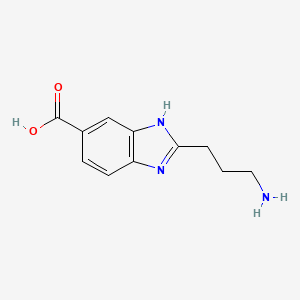

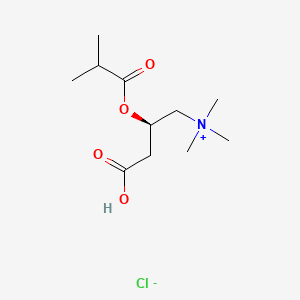
![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)
